molecular formula C7H8KNO2 B8112372 2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione

2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione

Cat. No.: B8112372
M. Wt: 177.24 g/mol
InChI Key: KMEZTWAHBHGCDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both potassium and a bicyclic framework makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

potassium;4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-ide-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.K/c9-6-4-2-1-3-5(4)7(10)8-6;/h4-5H,1-3H2,(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEZTWAHBHGCDJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(=O)[N-]C2=O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8KNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione typically involves the hydrogenation of 1,2-dicyanocyclo-1-pentene . This process requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the potassium ion is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products:

    Oxidation: Diketones.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives .

Comparison with Similar Compounds

    Octahydrocyclopenta[c]pyrrole-1,3-dione: Lacks the potassium ion, resulting in different reactivity and applications.

    2-Sodio-octahydrocyclopenta[c]pyrrole-1,3-dione: Similar structure but with sodium instead of potassium, leading to variations in chemical behavior.

    2-Lithio-octahydrocyclopenta[c]pyrrole-1,3-dione:

Uniqueness: 2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione is unique due to the presence of the potassium ion, which influences its solubility, reactivity, and interaction with other molecules. This makes it a valuable compound for specific synthetic and research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.